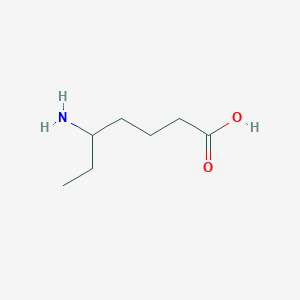

5-Aminoheptanoic acid

Description

Contextualization within the Landscape of ω-Amino Acids and Related Linear Chain Amino Acid Derivatives

5-Aminoheptanoic acid belongs to the family of ω-amino acids. In these compounds, the amino group is located at the terminal carbon atom of the chain, furthest from the carboxyl group. acs.org This structural feature distinguishes them from α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon). wikipedia.orgnih.gov The linear carbon chain of these derivatives plays a significant role in their chemical and physical properties.

The incorporation of ω-amino acids into polypeptide chains is a method used to insert additional methylene (B1212753) groups, which can influence the stereochemistry and create analogues that are resistant to enzymatic breakdown. acs.org The length of the aliphatic spacer between the amino and carboxyl groups is a key determinant of the molecule's conformation and how it interacts with other molecules. nih.govacs.org Studies on homologous series of ω-amino acids, such as those from 5-aminopentanoic acid to 8-aminooctanoic acid, have shown that the chain length affects the formation of macrocyclic structures in coordination complexes. nih.govacs.org

Delimitation of "this compound" Relative to Other Heptanoic Acid Isomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of aminoheptanoic acid (C7H15NO2), the position of the amino group along the seven-carbon heptanoic acid backbone gives rise to several positional isomers, each with distinct properties.

Structural Distinctions from 7-Aminoheptanoic Acid and Other Positional Isomers

The primary distinction between the positional isomers of aminoheptanoic acid lies in the location of the amino group on the carbon chain. For instance, in 2-aminoheptanoic acid, the amino group is on the second carbon (the α-carbon), making it an α-amino acid. nih.govchemicalbook.com In contrast, 7-aminoheptanoic acid has its amino group on the seventh carbon, classifying it as an ω-amino acid. sigmaaldrich.comnist.govchemspider.com

This compound, with its amino group on the fifth carbon, is neither an α- nor a terminal ω-amino acid. This specific positioning influences its chemical reactivity and spatial configuration compared to its isomers. The location of the amino group significantly impacts the molecule's physicochemical properties and biological activity.

| Property | 2-Aminoheptanoic Acid | This compound | 7-Aminoheptanoic Acid |

| IUPAC Name | 2-Aminoheptanoic acid | This compound | 7-Aminoheptanoic acid |

| CAS Number | 1115-90-8 nih.gov | 17930709 nih.gov | 929-17-9 sigmaaldrich.comnist.gov |

| Molecular Formula | C7H15NO2 nih.gov | C7H15NO2 nih.gov | C7H15NO2 nist.gov |

| Molecular Weight | 145.20 g/mol nih.gov | 145.20 g/mol | 145.20 g/mol sigmaaldrich.comnist.gov |

| Position of Amino Group | Carbon 2 (α-position) nih.govchemicalbook.com | Carbon 5 | Carbon 7 (ω-position) sigmaaldrich.com |

Distinctions from Homologous ω-Amino Acids (e.g., 5-Aminopentanoic Acid, 6-Aminohexanoic Acid)

This compound is part of a homologous series of linear amino acids. Homologous series are groups of compounds where each successive member differs by a specific structural unit, in this case, a methylene (-CH2-) group. Comparing this compound to its shorter-chain homologues, such as 5-aminopentanoic acid and 6-aminohexanoic acid, reveals the influence of carbon chain length on molecular properties.

As the length of the aliphatic chain increases, the hydrophobic character of the molecule generally increases. Furthermore, the distance between the amino and carboxyl groups affects the molecule's flexibility and its ability to form intramolecular interactions or participate in the formation of larger structures like polymers or macrocycles. nih.govacs.org For example, studies have shown that the character of solute-solvent interactions differs between short and long homologues of ω-aminocarboxylic acids. scholaris.ca

| Compound | Molecular Formula | Number of Carbon Atoms |

| 5-Aminopentanoic Acid | C5H11NO2 | 5 |

| 6-Aminohexanoic Acid | C6H13NO2 | 6 |

| This compound | C7H15NO2 | 7 |

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

5-aminoheptanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-2-6(8)4-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |

InChI Key |

UKWNUMRFXRKSTE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Non α Amino Acids and Analogues

Strategies for Carbon-Chain Elongation and Functional Group Introduction

The construction of the carbon backbone and the precise placement of the terminal amino and carboxyl groups are fundamental to the synthesis of ω-amino acids. Both chemical and enzymatic methods have been developed to achieve these transformations, often starting from readily available cyclic or linear precursors.

Chemical synthesis provides versatile and robust routes to ω-amino acids. These methods often involve the ring-opening of cyclic compounds or the extension and functionalization of linear hydrocarbon chains.

A common strategy involves the Beckmann rearrangement of a cyclic ketone oxime. For instance, the synthesis of 7-aminoheptanoic acid can be achieved from cycloheptanone (B156872). google.com The cycloheptanone is first converted to its oxime, which then undergoes rearrangement to form a caprolactam. Subsequent hydrolysis of the lactam ring yields the target ω-amino acid. A similar approach has been described for the synthesis of 5-aminohexanoic acid from 2-methylcyclopentanone, which proceeds through a lactam intermediate that is hydrolyzed to give the final product. prepchem.comprepchem.com

Another powerful method for carbon-chain elongation is the reaction of a bifunctional starting material with a nucleophile. For example, the synthesis of 7-aminoheptanoic acid can start from 5-dibromopentane, which reacts with phthalimide (B116566) and diethyl malonate. The phthalimide group serves as a masked form of the amine, while the malonic ester provides the precursor to the carboxylic acid after a series of transformations including hydrolysis and decarboxylation. google.com Similarly, 7-bromoheptanoic acid can be converted to 7-aminoheptanoic acid via reaction with strong ammonia (B1221849) water. google.com A related synthesis of 7-aminoheptanoic acid involves reacting 6-bromocaproic acid ethyl ester with nitromethane (B149229) in the presence of sodium ethoxide, followed by reduction of the nitro group and hydrolysis of the ester. google.com

These classical organic chemistry reactions offer reliable pathways to various ω-amino acids, allowing for the systematic construction of the carbon chain and introduction of the required functional groups.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. rsc.org Multi-enzyme cascade reactions are particularly promising for producing ω-amino acids from renewable feedstocks like vegetable oils. rsc.orgresearchgate.net These cascades can convert fatty acids into the corresponding ω-amino fatty acids (ω-AmFAs) through a series of enzymatic steps. rsc.orgrsc.org

The core of these biocatalytic routes often involves a combination of enzymes such as monooxygenases, alcohol dehydrogenases, and transaminases. For instance, the one-pot synthesis of 6-aminohexanoic acid from cyclohexane (B81311) has been demonstrated using a mixed culture of engineered microorganisms. nih.gov This process utilizes a cascade of enzymes including a cytochrome P450 monooxygenase, a cyclohexanone (B45756) monooxygenase (CHMO), and an ω-transaminase (ω-TA). nih.gov

Enzyme engineering and directed evolution play a crucial role in developing biocatalysts with desired substrate specificities and enhanced activities. nih.govwisc.edunih.gov For example, ω-transaminases are key enzymes that introduce the amino group at the terminal position of a keto acid precursor. nih.gov Researchers have also developed engineered enzymes for the synthesis of various non-canonical amino acids (ncAAs), demonstrating the broad applicability of biocatalysis. nih.govwisc.edunih.govresearchgate.net A patent describes the enzymatic synthesis of several aminocarboxylic acids, including 7-aminoheptanoic acid, highlighting the industrial potential of these methods. google.com

| Enzyme Class | Typical Reaction | Relevance to ω-Amino Acid Synthesis |

| Monooxygenases (e.g., P450) | Terminal hydroxylation of alkanes/fatty acids | Creates a functional handle (hydroxyl group) at the ω-position for further conversion. researchgate.netnih.gov |

| Alcohol Dehydrogenases (ADH) | Oxidation of alcohols to aldehydes/ketones | Converts the ω-hydroxy acid to an ω-oxo acid, the substrate for transamination. researchgate.netnih.gov |

| ω-Transaminases (ω-TA) | Transfer of an amino group to a ketone/aldehyde | Introduces the key amino functionality at the terminal position to form the final ω-amino acid. nih.govbiorxiv.org |

| Hydrolases/Lactonases | Ring-opening of lactones | Can be used to hydrolyze cyclic intermediates formed during the synthesis pathway. nih.gov |

Stereoselective Synthesis of Chiral 5-Aminoheptanoic Acid Enantiomers

While this compound itself is achiral, the introduction of substituents along its carbon chain can create stereocenters, leading to chiral analogues. The stereoselective synthesis of such molecules is of significant interest, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. researchgate.net

While specific methods for the stereoselective synthesis of chiral this compound enantiomers are not extensively documented, general strategies for creating chiral amino acids can be applied. Asymmetric alkylation of Schiff base precursors is a common approach. nih.gov This can be achieved using chiral phase-transfer catalysts or by employing a chiral auxiliary like hydroxypinanone. nih.gov

Enzymatic methods offer excellent stereocontrol. Opine dehydrogenases (ODHs), for example, can catalyze the reductive condensation of an α-keto acid with an amino acid to produce secondary amine dicarboxylic acids with high stereoselectivity. pu-toyama.ac.jp Furthermore, engineered D-amino acid dehydrogenases have been created through mutagenesis to produce a wide range of D-amino acids from the corresponding 2-keto acids with very high enantiomeric excess (>99% e.e.). nih.gov Omega-amino acid transaminases can be used for the kinetic resolution of racemic chiral amines, preferentially converting one enantiomer to the corresponding ketone and leaving the other enantiomer enriched. google.com These biocatalytic approaches could potentially be adapted to synthesize chiral derivatives of this compound by using appropriately substituted keto-acid precursors.

Protective Group Chemistry in ω-Amino Acid Synthesis (e.g., Fmoc, Boc Protection)

In the multi-step synthesis of peptides or complex molecules containing ω-amino acids, the protection of the amino and carboxyl functional groups is essential to prevent unwanted side reactions. springernature.comwiley-vch.de The two most common α-amino protecting groups used in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. americanpeptidesociety.orgresearchgate.net

Boc (tert-Butoxycarbonyl) Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org It is stable to most bases and nucleophiles but is readily cleaved by strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgorganic-chemistry.org This strategy is often used in combination with side-chain protecting groups that are cleaved by very strong acids like hydrofluoric acid (HF). google.com

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection: The Fmoc group is typically introduced using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. It is stable to acidic conditions but is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.org This orthogonality to acid-labile protecting groups makes the Fmoc strategy extremely popular, especially in solid-phase peptide synthesis (SPPS). researchgate.net

These protecting group strategies are directly applicable to ω-amino acids like this compound. The amino group is protected as either the Fmoc or Boc derivative, allowing the carboxyl group to undergo coupling reactions. Subsequently, the protecting group is removed to liberate the amino group for further functionalization, such as peptide bond formation. researchgate.netpublish.csiro.au

| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Key Feature |

| Boc | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) americanpeptidesociety.org | Acid-labile, stable to base. |

| Fmoc | Fluorenyl-CH₂-O-CO- | Fmoc-OSu, Fmoc-Cl | Mild Base (e.g., Piperidine) americanpeptidesociety.org | Base-labile, stable to acid. |

| Z (Cbz) | Benzyl-O-CO- | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH creative-peptides.com | Removed by hydrogenation, useful in solution-phase synthesis. |

| o-Nitrophenylthio (Nps) | o-NO₂-C₆H₄-S- | Nps-Cl | Mild Acid | An alternative acid-labile group. researchgate.netpublish.csiro.au |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical and Molecular Dynamics Simulations of Aliphatic Amino Acid Conformations

Quantum mechanical (QM) and molecular dynamics (MD) simulations are essential tools for understanding the three-dimensional structures and dynamic behavior of amino acids. ijcrt.org These methods allow for the exploration of potential energy surfaces, revealing the most stable conformations and the energy barriers between them. ijcrt.org

The structure of an amino acid, particularly the nature of its side chain, dictates its conformational flexibility. Aliphatic amino acids are broadly categorized into linear-chain and branched-chain structures, a distinction that significantly influences their energy landscapes.

5-aminoheptanoic acid is a linear ω-amino acid, characterized by a flexible heptanoic acid backbone. This linearity allows for a greater number of possible conformations due to the rotation around its numerous single bonds. Computational studies on similar linear amino acids, such as 5-aminopentanoic acid and 6-aminohexanoic acid, show that their conformational preferences are governed by a delicate balance of intramolecular hydrogen bonding and steric effects. bohrium.comrsc.org The long alkyl chain can fold back on itself, allowing for potential interactions between the terminal amino and carboxyl groups, although in solution, extended conformations are also prevalent.

In contrast, branched-chain amino acids, such as valine, leucine, and isoleucine, have side chains with branching points close to the α-carbon. bohrium.com This branching introduces significant steric hindrance, which restricts the number of accessible low-energy conformations compared to their linear counterparts. ijcrt.org MD simulations show that the bulkier side chains of branched amino acids limit their rotational freedom, resulting in a more defined and rugged energy landscape. researchgate.netacs.orgmdpi.com This conformational restriction is crucial for the formation of specific secondary structures in proteins. ijcrt.org

| Property | Linear Amino Acids (e.g., this compound) | Branched-Chain Amino Acids (e.g., Leucine, Valine) |

|---|---|---|

| Chain Flexibility | High; numerous rotatable single bonds along the backbone. | Lower; steric hindrance from branched side chains restricts rotation. ijcrt.org |

| Conformational Landscape | Complex and relatively smooth, with many accessible low-energy states. | More rugged and defined, with fewer stable conformations separated by higher energy barriers. researchgate.net |

| Key Interactions | Intramolecular hydrogen bonding in folded forms; van der Waals forces in extended forms. rsc.org | Dominated by steric repulsion from bulky alkyl groups. bohrium.com |

| Primary Conformations | Can adopt both extended (linear) and folded (cyclic-like) conformations. bohrium.com | Tend to adopt specific rotameric states to minimize steric clash. ijcrt.org |

In the solid state, amino acids typically exist as zwitterions (NH₃⁺-CHR-COO⁻), and their crystal structures are primarily dictated by a network of intermolecular interactions. aip.org The study of polymorphism—the ability of a compound to crystallize in multiple forms—is crucial for understanding its physical properties. Research on DL-aminoheptanoic acid has revealed a rich solid-state behavior with five different polymorphic forms, highlighting the complexity of its intermolecular interactions. ru.nl

Electronic Structure Analysis and Spectroscopic Property Prediction (e.g., DFT Studies).nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and predicting the spectroscopic properties of molecules. arxiv.org For amino acids, DFT calculations can accurately model parameters such as molecular orbital energies, vibrational frequencies, and NMR chemical shifts. nih.gov

A DFT study of this compound would involve optimizing its molecular geometry to find the lowest energy structure. From this, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net

Furthermore, DFT calculations can simulate vibrational spectra (Infrared and Raman). arxiv.org By calculating the vibrational frequencies corresponding to different molecular motions (e.g., N-H stretching, C=O stretching), theoretical spectra can be generated that aid in the interpretation of experimental data. nih.gov Similar analyses have been performed on related N-(pyrimidyl)-ω-amino acids, including derivatives of 5-aminovaleric acid and 6-aminohexanoic acid, demonstrating the utility of this approach. rsc.orgresearchgate.net

| Property | Calculated Value/Description | Significance |

|---|---|---|

| HOMO Energy | Typically localized on the electron-rich carboxylate group. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Often localized on the electron-deficient ammonium (B1175870) group. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ~4-6 eV (typical for similar molecules) researchgate.net | A larger gap implies higher chemical stability and lower reactivity. researchgate.net |

| Key IR Frequencies (cm⁻¹) | ~3000-3200 (N-H stretch), ~1550-1650 (asymmetric COO⁻ stretch), ~1400 (symmetric COO⁻ stretch) | Correlates vibrational modes with specific functional groups for structural confirmation. nih.gov |

| Dipole Moment | High, due to the zwitterionic charge separation. | Reflects the high polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Electrostatic Potential (MEP) and Quantum Theory of Atoms-in-Molecules (QTAIM) Studies on Amino Acid Derivatives.rsc.org

MEP and QTAIM are powerful computational tools used to analyze electron density distributions, providing insights into chemical reactivity and the nature of chemical bonds, particularly noncovalent interactions. rsc.orgacs.org

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound in its zwitterionic form, an MEP map would show a region of strong negative potential (typically colored red) around the carboxylate oxygen atoms, indicating their suitability for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, a region of positive potential (blue) would be found around the ammonium hydrogens, marking them as sites for nucleophilic attack or hydrogen bond donation. nih.gov The aliphatic chain would exhibit a neutral potential (green).

The Quantum Theory of Atoms-in-Molecules (QTAIM) analyzes the topology of the electron density to define atoms, bonds, and characterize their interactions. acs.orgbeilstein-journals.org By locating bond critical points (BCPs) between atoms, QTAIM can quantify the strength and nature of both covalent and noncovalent interactions. In the context of amino acid crystals, QTAIM is used to analyze the N-H···O and C-H···O hydrogen bonds. rsc.org The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction. For the strong N-H···O hydrogen bonds in amino acids, QTAIM analysis reveals significant electron density at the BCP, indicative of a strong, partially covalent interaction that stabilizes the crystal structure. acs.orgrsc.org

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

|---|---|---|---|

| Strong H-Bond (N-H···O) | 0.02 - 0.04 | Positive | Closed-shell interaction with some covalent character; strong and structure-directing. rsc.orgacs.org |

| Weak H-Bond (C-H···O) | < 0.015 | Positive | Primarily electrostatic (closed-shell) interaction; contributes to overall packing stability. beilstein-journals.org |

| van der Waals | < 0.01 | Positive | Weak, non-specific electrostatic interaction. |

Role As a Chemical Building Block in Advanced Materials and Molecular Constructs

Integration into Polymer and Oligomer Architectures

The ability of 5-aminoheptanoic acid to undergo polymerization and participate in non-covalent interactions makes it a significant monomer in the field of polymer chemistry. It contributes to the formation of both conventional polyamides and dynamic supramolecular assemblies.

This compound is a monomer used in the synthesis of AB-type polyamides, where the amine ('A') and carboxylic acid ('B') functional groups reside on the same molecule. uni-bayreuth.de The polymerization process typically involves a polycondensation reaction where the amino group of one monomer forms an amide bond with the carboxylic acid group of another, releasing a molecule of water. uni-bayreuth.de This process is analogous to the well-established methods for producing Polyamide 6 from 6-aminohexanoic acid (also known as ε-caprolactam in its cyclic form). google.comgoogle.comsavemyexams.com

In industrial processes for polyamide production, ω-amino acids like 5-aminopentanoic acid and 7-aminoheptanoic acid are listed as alternative monomers to 6-aminohexanoic acid. google.comgoogle.com The synthesis can be carried out through various methods, including melt polycondensation at high temperatures (e.g., 190°C to 320°C) and pressures, or in aqueous solutions. google.comgoogle.com The properties of the resulting polyamide are influenced by the length of the alkyl chain in the monomer unit. For instance, studies on polyamides derived from methyl-substituted 7-aminoheptanoic acids have shown they can form crystalline polymers with high melting points. acs.org

Table 1: Selected ω-Amino Acid Monomers for Polyamide Synthesis

| Monomer Name | Chemical Formula | Corresponding Polyamide Type | Key Characteristics |

|---|---|---|---|

| 5-Aminopentanoic acid | C₅H₁₁NO₂ | Polyamide 5 | Building block for Nylon 5. nih.gov |

| 6-Aminohexanoic acid | C₆H₁₃NO₂ | Polyamide 6 (Nylon 6) | Widely used industrial monomer, often from caprolactam. google.comsavemyexams.com |

| This compound | C₇H₁₅NO₂ | Polyamide 7 | A monomer for producing specialized polyamides. google.comgoogle.comgoogle.comacs.org |

| 7-Aminoheptanoic acid | C₇H₁₅NO₂ | Polyamide 7 | A structural isomer of this compound, also used in polyamide synthesis. google.comgoogle.comgoogle.com |

This table summarizes various ω-amino acids used as precursors in polyamide chemistry, highlighting the role of this compound among them.

Beyond covalent polymerization, the amide groups within polyamide chains, including those formed from this compound, are capable of forming strong hydrogen bonds. These non-covalent interactions are crucial for the self-assembly of polymer chains into well-ordered, three-dimensional structures. researchgate.netnsf.gov The hydrogen bonds typically form between the amide proton (N-H) of one chain and the carbonyl oxygen (C=O) of an adjacent chain, leading to the formation of supramolecular polymer networks. researchgate.netrsc.org

The presence and strength of these hydrogen bonds significantly influence the material's thermal and mechanical properties, such as the glass transition temperature and modulus. nsf.govresearchgate.net Research on related systems shows that modifying a polymer backbone with functional groups capable of hydrogen bonding can tune the material's properties. researchgate.netresearchgate.net The flexible polymethylene chain of ω-amino acids like this compound provides mobility, while the amide linkages provide the directional hydrogen bonding necessary for creating robust, self-assembling supramolecular structures. nih.gov

Functionalization as a Linker in Bioconjugation and Peptide Chemistry

The defined length and chemical handles of this compound make it an effective linker molecule. It is used to connect different molecular entities, providing spatial separation and flexibility, which is critical in the design of complex bioactive molecules.

In peptide chemistry, ω-amino acids such as 5-aminovaleric acid (Ava), 6-aminohexanoic acid (Ahx), and 7-aminoheptanoic acid (Ahp) are frequently employed as spacers or linkers. genscript.comlifetein.comresearchgate.net These spacers are inserted into peptide sequences or used to connect a peptide to another molecule, such as a fluorescent dye or a carrier protein. biosynth.comqyaobio.com The purpose of a spacer is often to avoid steric hindrance between the conjugated components, ensuring that the biological activity of the peptide is retained. biosynth.com

The flexible alkyl chain of these linkers allows for proper orientation and interaction of the functional parts of the conjugate. nih.gov For example, a study involving the design of mimics of the VEGF receptor-binding site utilized 7-aminoheptanoic acid as a spacer to connect two distinct peptide segments, investigating the impact of linker length on biological activity. researchgate.net The choice of spacer length is critical; a study on bifunctional opioid/melanocortin peptidomimetics used 6-aminohexanoic acid as a "long flexible" linker to connect two different pharmacophores. mdpi.com

Table 2: Common Aliphatic Spacers Used in Peptide Synthesis

| Spacer Name | Abbreviation | Structure |

|---|---|---|

| β-Alanine | β-Ala | NH₂-(CH₂)₂-COOH |

| γ-Aminobutyric acid | GABA | NH₂-(CH₂)₃-COOH |

| 5-Aminovaleric Acid | Ava | NH₂-(CH₂)₄-COOH |

| 6-Aminohexanoic Acid | Ahx | NH₂-(CH₂)₅-COOH |

| 7-Aminoheptanoic Acid | Ahp | NH₂-(CH₂)₆-COOH |

This interactive table lists common ω-amino acid spacers, including 7-aminoheptanoic acid, used to introduce flexibility and distance in peptide constructs. genscript.comlifetein.comresearchgate.net

In medicinal chemistry, linkers are essential components of many advanced therapeutic constructs, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). broadpharm.compharmtech.com ω-Amino acids are valuable as linkers in these strategies. broadpharm.comgoogle.combroadpharm.com For instance, Boc-protected 7-aminoheptanoic acid is described as a PROTAC linker, where its terminal carboxylic acid can form a stable amide bond with an amine, and the protected amino group can be deprotected for further conjugation. broadpharm.combroadpharm.combroadpharm.com

These linkers connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (like a cytotoxic drug or a protein-degrading molecule). pharmtech.comgoogle.com A study on bifunctional peptidomimetics for neuropathic pain explored various linkers, including 6-aminohexanoic acid, to connect an opioid pharmacophore with a melanocortin antagonist. mdpi.com The linker's length and flexibility are tuned to ensure that both parts of the conjugate can simultaneously and effectively bind to their respective biological targets.

Development of Modified Peptides and Peptidomimetics

Incorporating ω-amino acids like this compound into peptide backbones is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties. nih.gov This modification can enhance stability against enzymatic degradation, as the non-natural amino acid structure is not recognized by proteases. acs.orgnih.gov

The insertion of ω-amino acids introduces additional methylene (B1212753) groups into the peptide chain, which can alter the backbone conformation and the spatial arrangement of side chains. acs.org This allows for the rational design of peptides with specific secondary structures, such as helices or turns, which may be crucial for biological activity. acs.orgnih.govscite.ai For example, research has demonstrated that incorporating ω-amino acids into helical peptide sequences is possible without causing major structural disruptions. acs.org In the development of angiotensin IV peptidomimetics, a flexible 7-aminoheptanoic acid was incorporated to replace a tripeptide segment for comparative analysis against rigid turn mimetics. diva-portal.org This highlights its utility in systematically probing the structural requirements for biological function.

Analytical Research Methodologies for Amino Acid Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of amino acids, providing the necessary separation from complex biological and chemical matrices. Given the polar nature and low volatility of 5-Aminoheptanoic acid, these techniques often necessitate derivatization to enhance detection and separation efficiency.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for amino acid analysis due to its high resolution and sensitivity. For compounds like this compound that lack a strong chromophore, pre-column or post-column derivatization is essential for detection by UV-Vis or fluorescence detectors. who.intmyfoodresearch.com

Pre-column Derivatization: This approach involves reacting the amino acid with a labeling agent prior to its introduction into the HPLC system. who.int This strategy is often favored for its sensitivity and the wide array of available reagents. nih.gov Common derivatizing agents include:

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. oup.comtandfonline.com This method is valued for its speed and sensitivity, with detection limits reaching the picomole level. tandfonline.com However, the derivatives can be unstable, necessitating automated and rapid analysis. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives, making it a versatile option for comprehensive amino acid profiling. waters.com

Dansyl Chloride: This reagent forms fluorescent derivatives with primary and secondary amines, which are detectable by fluorescence.

Phenylisothiocyanate (PITC): PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. nih.gov

The separation of these derivatives is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase, often a gradient of acetonitrile (B52724) and an aqueous buffer. oup.comnih.gov

Post-column Derivatization: In this method, this compound is first separated on an ion-exchange column, followed by reaction with a derivatizing agent before reaching the detector. nih.gov Ninhydrin is a classic post-column reagent that reacts with most amino acids to produce a colored compound detectable by visible light absorbance. mdpi.com This approach is robust and less susceptible to matrix effects but may offer lower sensitivity compared to pre-column fluorescence methods. nih.gov

| Derivatization Strategy | Reagent | Detection Method | Advantages | Considerations |

|---|---|---|---|---|

| Pre-column | o-Phthalaldehyde (OPA) | Fluorescence | High sensitivity, rapid reaction | Derivative instability |

| Pre-column | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Fluorescence | Stable derivatives, reacts with primary and secondary amines | Reagent cost |

| Post-column | Ninhydrin | Visible Absorbance | Robust, less matrix interference | Lower sensitivity |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

Gas Chromatography (GC) offers high separation efficiency but requires analytes to be volatile and thermally stable. thermofisher.com Amino acids like this compound are non-volatile due to their zwitterionic nature at physiological pH. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. sigmaaldrich.com

Common derivatization strategies for GC-MS analysis of amino acids involve converting the polar amino and carboxyl groups into less polar, more volatile moieties. sigmaaldrich.com Silylation is a widely used technique where active hydrogens in the amino and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. thermofisher.comomicsonline.org

The resulting volatile derivatives are then separated on a capillary GC column, typically with a nonpolar stationary phase. The separated compounds are subsequently ionized and detected by a mass spectrometer. The mass spectrum provides a fragmentation pattern that is characteristic of the derivatized this compound, allowing for its positive identification and quantification. omicsonline.org

| Derivatization Method | Common Reagent | Purpose | Detection |

|---|---|---|---|

| Silylation | MSTFA, BSTFA | Increases volatility and thermal stability | Mass Spectrometry (MS) |

| Alkylation | Alkyl Chloroformates | Forms volatile ester derivatives | Mass Spectrometry (MS) |

Spectroscopic Characterization Methods in Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound, providing detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are employed.

¹H NMR: A predicted ¹H NMR spectrum for this compound would show distinct signals for the protons along its carbon chain. The protons on the carbon adjacent to the amino group (C5) and the carboxyl group (C2) would exhibit characteristic chemical shifts due to the electron-withdrawing effects of the nitrogen and oxygen atoms, respectively. The remaining methylene (B1212753) protons would appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Each of the seven carbon atoms in this compound would produce a unique signal. The carbonyl carbon of the carboxylic acid would have the largest chemical shift (typically in the range of 170-185 ppm). libretexts.org The carbons bonded to the amino group (C5) and the carboxyl group (C2) would also have distinct chemical shifts compared to the other methylene carbons in the chain. oregonstate.edunih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by:

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

A strong absorption peak around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.

N-H stretching vibrations in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group.

C-H stretching vibrations just below 3000 cm⁻¹.

Advanced Mass Spectrometry Approaches for Metabolomic Investigations

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. nih.gov Advanced mass spectrometry platforms, often coupled with liquid chromatography (LC-MS), are central to these investigations due to their high sensitivity and broad coverage. creative-proteomics.com

The analysis of non-proteinogenic amino acids like this compound within a metabolomics workflow would typically involve a non-targeted or targeted approach. mdpi.com

Non-targeted Metabolomics: This approach aims to capture a broad snapshot of all detectable metabolites in a sample. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, are used to obtain accurate mass measurements of thousands of features. metaboanalyst.ca Putative identification of this compound would be based on its accurate mass-to-charge ratio (m/z) and comparison to metabolic databases. nih.gov

Targeted Metabolomics: In a targeted approach, the mass spectrometer is specifically programmed to detect and quantify a predefined list of metabolites, including this compound. This is often performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This method offers high sensitivity and specificity, making it suitable for validating findings from non-targeted studies or for quantifying known compounds in large sample cohorts.

The fragmentation pattern of this compound in the mass spectrometer is key to its identification. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O) and the loss of the carboxyl group as carbon monoxide and water ([M+H - H₂O - CO]⁺). nih.govuni-muenster.deresearchgate.net These characteristic fragments can be used to build a specific and sensitive MRM method for its quantification in complex biological samples.

Future Research Directions and Translational Potential in Academic Contexts

Untapped Research Avenues for Specific Isomers of Aminoheptanoic Acid

The chirality of amino acids is a critical determinant of their biological function, with stereoisomers often exhibiting markedly different physiological effects. In the context of 5-Aminoheptanoic acid, the presence of a chiral center at the fifth carbon atom gives rise to (R)- and (S)-enantiomers. The differential biological activities of these stereoisomers remain a largely unexplored area of research, presenting a wealth of opportunities for investigation.

Future research should prioritize the stereoselective synthesis of the (R)- and (S)-isomers of this compound. This would enable a systematic evaluation of their individual interactions with biological systems. A crucial research avenue is the investigation of their differential effects on enzymatic activity and receptor binding. It is well-established that enzymes and receptors are highly stereoselective. solubilityofthings.comnih.gov For instance, L-amino acids are predominantly used in protein synthesis, while D-amino acids can be found in bacterial cell walls and as signaling molecules. aimspress.comwordpress.com Investigating how the individual enantiomers of this compound interact with specific cellular targets could uncover novel therapeutic applications.

Moreover, the metabolic pathways of each isomer warrant thorough investigation. The differing metabolism of enantiomers can significantly impact their pharmacokinetic and pharmacodynamic profiles. solubilityofthings.com Understanding how the (R)- and (S)-isomers of this compound are absorbed, distributed, metabolized, and excreted is fundamental to their potential development as therapeutic agents. Such studies could reveal whether one isomer possesses a more favorable metabolic profile, leading to enhanced efficacy or reduced toxicity.

Table 1: Potential Research Questions for Isomers of this compound

| Research Area | (R)-5-Aminoheptanoic acid | (S)-5-Aminoheptanoic acid |

| Enzymatic Interactions | Does it act as an inhibitor or substrate for key metabolic enzymes? | Does it exhibit differential binding affinity or inhibitory constants compared to the (R)-isomer? |

| Receptor Binding | What is its binding profile against a panel of receptors (e.g., GPCRs, ion channels)? | Does it function as an agonist or antagonist at specific receptors, and how does this compare to the (R)-isomer? |

| Metabolic Fate | What are the primary metabolic products and the enzymes involved in its degradation? | Is it metabolized through a different pathway, potentially leading to unique bioactive metabolites? |

| Cellular Uptake | Is its transport into cells mediated by specific amino acid transporters? | Does it compete with the (R)-isomer or other endogenous amino acids for cellular uptake? |

Interdisciplinary Research Integrating Synthesis, Computational Modeling, and Biological Systems

The full potential of this compound can be most effectively unlocked through an interdisciplinary research approach that synergistically combines chemical synthesis, computational modeling, and biological evaluation. This integrated strategy can accelerate the discovery and optimization of novel bioactive compounds derived from the this compound scaffold.

The synthesis of a diverse library of this compound derivatives is the foundational step. This can involve modifications at the amino group, the carboxylic acid, and the aliphatic backbone. The introduction of various functional groups can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for biological activity.

Computational modeling and in silico studies can play a pivotal role in guiding the synthetic efforts. mdpi.comnih.gov Molecular docking simulations can predict the binding modes and affinities of this compound derivatives with specific protein targets. This allows for the rational design of compounds with enhanced potency and selectivity, thereby reducing the number of compounds that need to be synthesized and tested. mdpi.com Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complexes, helping to understand the structural basis of their interactions.

The synthesized compounds can then be subjected to rigorous biological evaluation. This includes in vitro assays to determine their activity against specific enzymes or receptors, as well as cell-based assays to assess their effects on cellular processes such as proliferation, differentiation, and signaling. Promising candidates can then be advanced to more complex biological systems for further characterization. This iterative cycle of design, synthesis, and testing is a powerful paradigm for modern drug discovery. nih.gov

Table 2: Integrated Research Workflow for this compound Derivatives

| Stage | Key Activities | Expected Outcomes |

| Design | - Target identification and validation. - In silico screening of virtual compound libraries. - Molecular docking and dynamics simulations. | - Prioritized list of this compound derivatives for synthesis. - Hypotheses about structure-activity relationships. |

| Synthesis | - Development of efficient synthetic routes. - Preparation of a focused library of derivatives. - Purification and structural characterization. | - A diverse set of novel compounds for biological testing. |

| Biological Evaluation | - In vitro enzymatic and receptor binding assays. - Cell-based functional assays. - Assessment of metabolic stability and cellular permeability. | - Identification of lead compounds with desired biological activity. - Validation of computational predictions. |

Methodological Advancements in Characterization and Analysis of Novel Amino Acid Derivatives

The development of robust and sensitive analytical methods is paramount for the successful investigation of novel amino acid derivatives like this compound. Advances in analytical chemistry provide the necessary tools for the purification, characterization, and quantification of these compounds and their isomers.

A significant challenge in the study of amino acid isomers is their chiral separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for resolving enantiomers. nih.gov Various types of CSPs, including those based on cyclodextrins, macrocyclic antibiotics, and derivatized polysaccharides, have been successfully employed for the separation of amino acid enantiomers. nih.govsigmaaldrich.com The development of novel CSPs with improved selectivity for a broader range of amino acid derivatives is an active area of research.

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is an indispensable tool for the analysis of amino acid derivatives in complex biological matrices. The high sensitivity and specificity of LC-MS allow for the detection and quantification of these compounds at very low concentrations. Furthermore, tandem mass spectrometry (MS/MS) can provide structural information, aiding in the identification of unknown metabolites.

Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and circular dichroism (CD), are also crucial for the structural elucidation and stereochemical assignment of novel amino acid derivatives. wordpress.com NMR spectroscopy provides detailed information about the connectivity and three-dimensional structure of molecules, while CD spectroscopy is particularly useful for distinguishing between enantiomers based on their differential absorption of circularly polarized light. wordpress.com

Table 3: Analytical Techniques for the Study of this compound and its Derivatives

| Analytical Technique | Application | Key Advantages |

| Chiral HPLC | Separation of (R)- and (S)-enantiomers. | High resolution and reproducibility. |

| LC-MS/MS | Quantification in biological samples; metabolite identification. | High sensitivity and specificity. |

| NMR Spectroscopy | Structural elucidation and conformational analysis. | Provides detailed structural information. |

| Circular Dichroism | Determination of absolute stereochemistry. | Sensitive to chiral molecules. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Aminoheptanoic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Strecker or reductive amination pathways using heptanedioic acid derivatives. For purity validation, combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Ensure solvent removal via rotary evaporation under reduced pressure, and report yield percentages alongside purity metrics .

- Example Data :

| Synthetic Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Reductive Amination | Pd/C | Ethanol | 78% | 98.5% |

| Strecker Synthesis | NaCNBH₃ | THF | 65% | 95.2% |

Q. How can researchers quantify this compound in biological matrices?

- Methodological Answer : Use derivatization with dansyl chloride or o-phthalaldehyde (OPA) followed by fluorescence detection via HPLC. Calibration curves should span 0.1–100 μM, with recovery rates validated using spiked samples. Include internal standards (e.g., norvaline) to correct for matrix effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm amine (-NH₂, ~3300 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) functional groups.

- NMR : Assign peaks for the heptane backbone (δ 1.2–1.8 ppm, multiplet) and α-proton adjacent to the amine (δ 3.1 ppm).

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 160.1 .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in enzymatic assays be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (pH, temperature) or enzyme isoforms. Replicate experiments under standardized protocols (e.g., 37°C, pH 7.4) and include negative controls. Use statistical tools like ANOVA to assess inter-lab variability. Cross-validate findings with isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What strategies mitigate interference from impurities during this compound synthesis?

- Methodological Answer : Impurities (e.g., unreacted heptanedioic acid) can be minimized via gradient elution in preparative HPLC (C18 column, 5–95% acetonitrile/water). For persistent contaminants, employ recrystallization in ethanol/water (3:1 v/v). Document impurity profiles using LC-MS and report limits of detection (LOD < 0.1%) .

Q. How do researchers design dose-response studies for this compound in metabolic pathways?

- Methodological Answer : Use in vitro cell models (e.g., HepG2 hepatocytes) with this compound concentrations ranging 1–100 μM. Measure metabolic flux via ¹³C-labeled tracers and GC-MS analysis. Normalize data to protein content and include time-course experiments to assess dynamic effects .

Data Contradiction and Reproducibility

Q. Why do NMR spectra of this compound vary across studies?

- Methodological Answer : Variations stem from solvent choice (D₂O vs. CDCl₃), pH-dependent protonation states, or residual water in samples. Standardize sample preparation by lyophilizing and dissolving in deuterated solvents with 0.1% TFA for consistent pH. Provide full spectral assignments in supplementary materials .

Q. How can researchers ensure reproducibility in enzymatic inhibition assays?

- Methodological Answer : Adhere to guidelines from :

- Pre-incubate enzymes with substrate for 10 min.

- Use triplicate measurements and report standard deviations.

- Validate enzyme activity with positive controls (e.g., known inhibitors).

- Share raw data in public repositories (e.g., Zenodo) .

Analytical Best Practices

- Data Tables : Include retention times, m/z values, and spectral peaks in supplementary files, formatted per (Roman numerals, footnotes).

- Literature Review : Prioritize studies from 2020–2025, using PubMed and SciFinder with keywords: "this compound" AND ("synthesis" OR "metabolism") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.